Cas no 920239-24-3 (4-bromo-N-(2-{6-(4-ethoxyphenyl)pyridazin-3-yloxy}ethyl)benzene-1-sulfonamide)

4-Bromo-N-(2-{6-(4-ethoxyphenyl)pyridazin-3-yloxy}ethyl)benzene-1-sulfonamide is a sulfonamide-based compound featuring a pyridazine core substituted with a 4-ethoxyphenyl group and a brominated benzene sulfonamide moiety. This structure suggests potential utility in medicinal chemistry, particularly as an intermediate in the synthesis of biologically active molecules. The presence of both bromo and ethoxy functional groups enhances its reactivity for further derivatization, while the sulfonamide linkage offers stability and potential pharmacological relevance. Its well-defined molecular architecture makes it suitable for structure-activity relationship (SAR) studies in drug discovery. The compound's purity and synthetic reproducibility are critical for research applications requiring precise chemical modifications.
4-bromo-N-(2-{6-(4-ethoxyphenyl)pyridazin-3-yloxy}ethyl)benzene-1-sulfonamide structure
920239-24-3 structure
Product Name:4-bromo-N-(2-{6-(4-ethoxyphenyl)pyridazin-3-yloxy}ethyl)benzene-1-sulfonamide
CAS No:920239-24-3
MF:C20H20BrN3O4S
MW:478.359502792358
CID:5496730
PubChem ID:16823932
Update Time:2025-05-20

4-bromo-N-(2-{6-(4-ethoxyphenyl)pyridazin-3-yloxy}ethyl)benzene-1-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • 4-bromo-N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)benzene-1-sulfonamide
    • 4-bromo-N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide
    • AB00681695-01
    • AKOS024473574
    • F2870-0333
    • 920239-24-3
    • 4-bromo-N-[2-[6-(4-ethoxyphenyl)pyridazin-3-yl]oxyethyl]benzenesulfonamide
    • 4-bromo-N-(2-{6-(4-ethoxyphenyl)pyridazin-3-yloxy}ethyl)benzene-1-sulfonamide
    • Inchi: 1S/C20H20BrN3O4S/c1-2-27-17-7-3-15(4-8-17)19-11-12-20(24-23-19)28-14-13-22-29(25,26)18-9-5-16(21)6-10-18/h3-12,22H,2,13-14H2,1H3
    • InChI Key: ODWBCKZEHIVIPF-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=CC=1)S(NCCOC1=CC=C(C2C=CC(=CC=2)OCC)N=N1)(=O)=O

Computed Properties

  • Exact Mass: 477.03579g/mol
  • Monoisotopic Mass: 477.03579g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 9
  • Complexity: 573
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 98.8Ų

4-bromo-N-(2-{6-(4-ethoxyphenyl)pyridazin-3-yloxy}ethyl)benzene-1-sulfonamide Pricemore >>

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Additional information on 4-bromo-N-(2-{6-(4-ethoxyphenyl)pyridazin-3-yloxy}ethyl)benzene-1-sulfonamide

Introduction to 4-bromo-N-(2-{6-(4-ethoxyphenyl)pyridazin-3-yloxy}ethyl)benzene-1-sulfonamide (CAS No. 920239-24-3)

4-bromo-N-(2-{6-(4-ethoxyphenyl)pyridazin-3-yloxy}ethyl)benzene-1-sulfonamide, identified by its CAS number 920239-24-3, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules characterized by its intricate structural framework, which includes a brominated benzene ring, a sulfonamide functional group, and a pyridazine moiety linked through an ethylene chain. The presence of these structural elements not only contributes to its unique chemical properties but also opens up diverse possibilities for its application in drug discovery and development.

The molecular architecture of 4-bromo-N-(2-{6-(4-ethoxyphenyl)pyridazin-3-yloxy}ethyl)benzene-1-sulfonamide is meticulously designed to interact with biological targets in a specific manner. The bromine atom on the benzene ring enhances its reactivity, making it a valuable intermediate in synthetic chemistry. Meanwhile, the sulfonamide group is well-known for its ability to modulate biological activity by forming hydrogen bonds and participating in ionic interactions with biomolecules. The pyridazine ring, a heterocyclic component, introduces additional binding potential and can be further functionalized to tailor its pharmacological properties.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to explore the potential of this compound more effectively. Studies have shown that the structural features of 4-bromo-N-(2-{6-(4-ethoxyphenyl)pyridazin-3-yloxy}ethyl)benzene-1-sulfonamide make it a promising candidate for targeting various biological pathways. For instance, its sulfonamide moiety has been found to exhibit inhibitory activity against certain enzymes and receptors, which are implicated in inflammatory responses and metabolic disorders. Additionally, the pyridazine ring has been associated with antiviral and anticancer properties in several preclinical studies.

The synthesis of 4-bromo-N-(2-{6-(4-ethoxyphenyl)pyridazin-3-yloxy}ethyl)benzene-1-sulfonamide involves multiple steps that require precise control over reaction conditions and reagent selection. The bromination of the benzene ring is a critical step that must be carefully optimized to ensure high yield and purity. Subsequent functionalization of the pyridazine ring with an ethylene chain linked to a sulfonamide group further complicates the synthesis but also enhances the compound's pharmacological potential. Researchers have employed advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, to streamline these processes and improve efficiency.

In vitro studies have begun to unravel the pharmacological profile of 4-bromo-N-(2-{6-(4-ethoxyphenyl)pyridazin-3-yloxy}ethyl)benzene-1-sulfonamide. Initial experiments have demonstrated its ability to interact with specific proteins and enzymes, suggesting potential therapeutic applications in areas such as oncology and neurology. The compound's interaction with target molecules appears to be modulated by both its sulfonamide group and the pyridazine moiety, which can be fine-tuned through structural modifications. These findings have prompted further investigation into its mechanism of action and potential side effects.

The role of 4-bromo-N-(2-{6-(4-ethoxyphenyl)pyridazin-3-yloxy}ethyl)benzene-1-sulfonamide in drug development is further supported by its solubility characteristics and bioavailability profile. Unlike many small molecules that suffer from poor solubility issues, this compound has demonstrated favorable solubility in both aqueous and organic solvents, which facilitates its formulation into various dosage forms. Additionally, preliminary pharmacokinetic studies suggest that it exhibits reasonable absorption, distribution, metabolism, and excretion (ADME) properties, making it a viable candidate for clinical translation.

The future prospects of 4-bromo-N-(2-{6-(4-ethoxyphenyl)pyridazin-3-yloxy}ethyl)benzene-1-sulfonamide are promising, with ongoing research aimed at optimizing its pharmacological properties and exploring new therapeutic applications. Researchers are investigating ways to enhance its binding affinity to target proteins through structure-based drug design approaches. Additionally, efforts are underway to develop novel derivatives that may exhibit improved efficacy or reduced toxicity compared to the parent compound.

The significance of this compound extends beyond its immediate therapeutic applications; it also serves as a valuable tool for understanding complex biological pathways. By studying how 4-bromo-N-(2-{6-(4-ethoxyphenyl)pyridazin-3-yloxy}ethyl)benzene-1-sulfonamide interacts with biological targets, scientists can gain insights into disease mechanisms and identify new therapeutic strategies. This knowledge could pave the way for more targeted and effective treatments for various diseases.

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